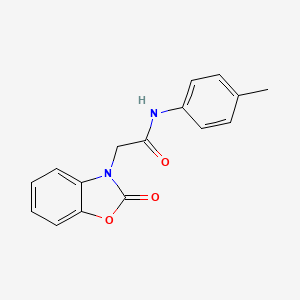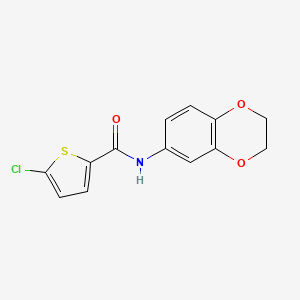![molecular formula C19H20N2O2 B5778156 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
AMPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, AMPP has been investigated as a potential drug candidate for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. In pharmacology, AMPP has been studied for its effects on neurotransmitters and ion channels, and its potential as a therapeutic agent for neurological disorders. In biochemistry, AMPP has been used as a tool for studying protein-protein interactions and enzyme activity.
作用机制
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, AMPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, AMPP has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
AMPP has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. For example, in cancer research, AMPP has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In neurology, AMPP has been shown to modulate neurotransmitter release and synaptic plasticity, potentially leading to improvements in cognitive function.
实验室实验的优点和局限性
One advantage of AMPP is its versatility, as it can be used in a variety of research applications. Additionally, AMPP is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of AMPP is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
未来方向
There are many potential future directions for research on AMPP. For example, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, research could focus on developing new synthesis methods for AMPP, or improving existing methods to increase yield and purity. Finally, studies could investigate the safety and toxicity of AMPP in greater detail, to ensure that the compound can be used safely and effectively in lab experiments and potential clinical applications.
Conclusion:
In conclusion, AMPP is a versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a valuable tool for researchers. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications.
合成方法
The synthesis of AMPP involves the reaction of 4-acetylaminoacetophenone with benzaldehyde, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of AMPP is typically around 70%.
属性
IUPAC Name |
(Z)-N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(13-16-7-5-4-6-8-16)19(23)20-17-9-11-18(12-10-17)21(3)15(2)22/h4-13H,1-3H3,(H,20,23)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURWYJELLLRSF-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)





![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

